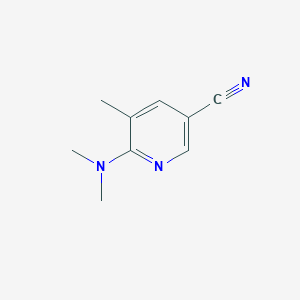
6-Dimethylamino-5-methylnicotinonitrile
Overview
Description
6-Dimethylamino-5-methylnicotinonitrile (DMAMNN) is an organic compound that has been studied for its potential therapeutic applications and has recently become the focus of scientific research. DMAMNN is a derivative of nicotine and is a derivative of the pyridine group. It has a unique structure that enables it to interact with certain receptors, and thus, it has been the subject of numerous investigations.
Scientific Research Applications
6-Dimethylamino-5-methylnicotinonitrile has been studied for its potential therapeutic applications. It has been studied for its ability to act as an agonist at certain receptors, such as the nicotinic acetylcholine receptor. It has also been studied for its ability to act as an antagonist at certain receptors, such as the serotonin receptor. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as an anti-oxidant.
Mechanism of Action
6-Dimethylamino-5-methylnicotinonitrile acts as an agonist at certain receptors, such as the nicotinic acetylcholine receptor. It binds to the receptor and activates it, which leads to an increase in the activity of the receptor. Additionally, it can act as an antagonist at certain receptors, such as the serotonin receptor. It binds to the receptor and blocks its activity, which leads to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
6-Dimethylamino-5-methylnicotinonitrile has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. It has also been shown to have anti-oxidant effects, which may be beneficial in the prevention of oxidative damage. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-Dimethylamino-5-methylnicotinonitrile has several advantages for use in laboratory experiments. It is relatively stable, making it easy to store and handle. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it has several limitations. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, it has a low solubility in organic solvents, making it difficult to use in organic solvents.
Future Directions
For research include investigations into its effects on other receptors, such as the dopamine receptor, and its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand its potential use as an anti-inflammatory and anti-oxidant agent. Finally, further research is needed to understand its potential use as a neuroprotective agent.
properties
IUPAC Name |
6-(dimethylamino)-5-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-4-8(5-10)6-11-9(7)12(2)3/h4,6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWVMJBGBSQQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-5-methyl-nicotinonitrile | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


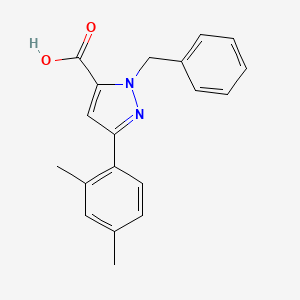


![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)


![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)
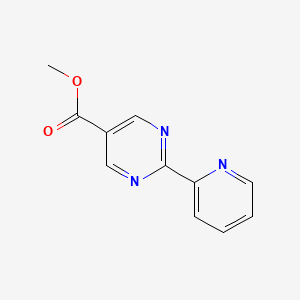

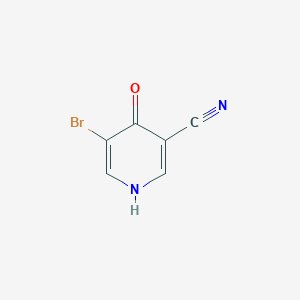
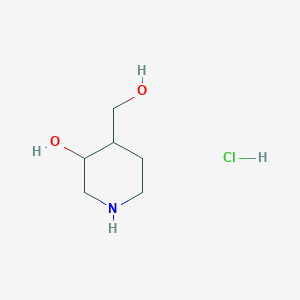
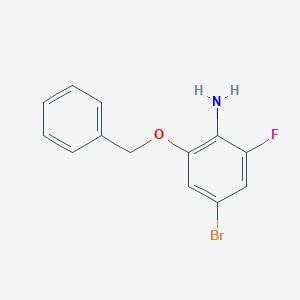

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)